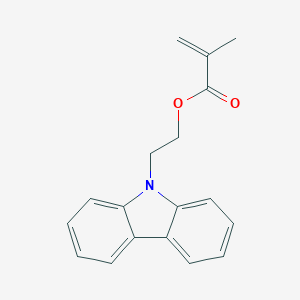

Méthacrylate de 2-(9H-carbazol-9-yl)éthyle

Vue d'ensemble

Description

2-(9H-Carbazol-9-yl)ethyl methacrylate, also known as 2-(9H-Carbazol-9-yl)ethyl methacrylate, is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(9H-Carbazol-9-yl)ethyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(9H-Carbazol-9-yl)ethyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9H-Carbazol-9-yl)ethyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Matériaux photoniques et optiques

“Méthacrylate de 2-(9H-carbazol-9-yl)éthyle”, également connu sous le nom de PCz, est un polymère conducteur à base d'acrylate avec du carbazole comme groupe pendentif donneur d'électrons . Il présente une mobilité élevée des porteurs de charge et une stabilité photochimique, ce qui en fait un matériau adapté aux applications photoniques et optiques .

Diodes électroluminescentes organiques (OLED)

PCz peut être utilisé dans la fabrication de diodes électroluminescentes organiques (OLED) . Sa mobilité élevée des porteurs de charge et sa stabilité photochimique en font un excellent choix pour la couche active dans les OLED .

Cellules photovoltaïques

PCz est également utilisé dans la production de cellules photovoltaïques . Sa mobilité élevée des porteurs de charge permet un transport de charge efficace, ce qui est crucial pour les performances des cellules photovoltaïques .

Dispositifs à mémoire

Les propriétés uniques de PCz en font un matériau adapté à une utilisation dans des dispositifs à mémoire

Mécanisme D'action

Target of Action

The primary target of 2-(9H-Carbazol-9-yl)ethyl methacrylate, also known as PCz, is the electron transport chain in organic electronic devices . The compound acts as an electron-donating pendant group , contributing to the charge transport properties of the devices .

Mode of Action

PCz interacts with its targets by donating electrons, which are then transported through the device. This electron donation and subsequent transport result in the generation of an electric current . The high charge carrier mobility of PCz enhances this process, making it a valuable component in organic electronic devices .

Biochemical Pathways

The downstream effects of this process include the generation of an electric current and the functioning of the device .

Pharmacokinetics

Its high thermal and photochemical stability suggest that it may have good bioavailability if used in a biological context .

Result of Action

The primary result of PCz’s action is the generation of an electric current in organic electronic devices . This is achieved through its role as an electron-donating pendant group and its high charge carrier mobility . Additionally, PCz exhibits high thermal and electroluminescent properties, making it useful in a variety of applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and memory-based devices .

Action Environment

The action, efficacy, and stability of PCz can be influenced by various environmental factors. For instance, its storage temperature can affect its stability, with a recommended storage temperature of 2-8°C . Furthermore, its performance in electronic devices can be influenced by factors such as the device’s architecture, the presence of other materials in the device, and the operating conditions of the device .

Safety and Hazards

Orientations Futures

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Analyse Biochimique

Biochemical Properties

The role of 2-(9H-Carbazol-9-yl)ethyl methacrylate in biochemical reactions is primarily related to its ability to transport charge. It exhibits high charge carrier mobility and photochemical stability

Molecular Mechanism

It is known to exert its effects at the molecular level through its ability to transport charge This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

2-carbazol-9-ylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13(2)18(20)21-12-11-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10H,1,11-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRXBGQWYLIHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29692-07-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(9H-carbazol-9-yl)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29692-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70364924 | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15657-91-7 | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

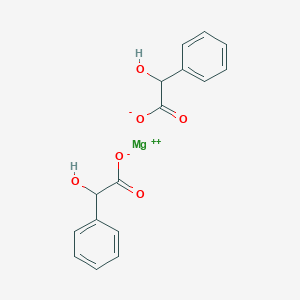

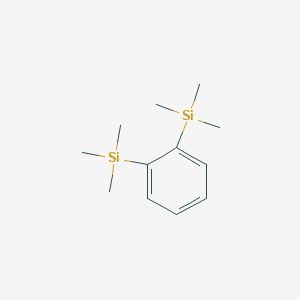

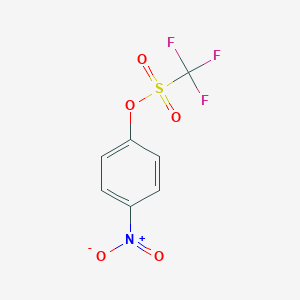

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-(9H-Carbazol-9-yl)ethyl methacrylate in sensing?

A: Research suggests that 2-(9H-Carbazol-9-yl)ethyl methacrylate, when incorporated into hybrid films with zinc oxide (ZnO), demonstrates potential as a fluorescent chemosensor. Specifically, these films exhibit a "turn-on" fluorescence response in the presence of Nile Red dye. The fluorescence intensity of the hybrid film increased by 85% with the addition of 5 × 10−7 M Nile Red. [] This suggests that such materials could be used for detecting specific analytes by measuring changes in fluorescence.

Q2: How does the concentration of 2-(9H-Carbazol-9-yl)ethyl methacrylate during electropolymerization affect the properties of the resulting polymer film?

A: Studies utilizing electrochemical impedance spectroscopy (EIS) have shown that the initial concentration of 2-(9H-Carbazol-9-yl)ethyl methacrylate during electropolymerization significantly impacts the capacitive behavior of the resulting poly(2-(9H-carbazol-9-yl)ethyl methacrylate) films on carbon fiber microelectrodes. [] Different monomer concentrations lead to variations in capacitance values, as observed in Nyquist, Bode-magnitude, and Bode-phase plots. Notably, a concentration of 5 mM yielded the highest specific capacitance value of approximately 424.1 μF cm−2. [] This highlights the importance of optimizing monomer concentration to achieve desired electrochemical properties in the polymer film.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.